4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride
Overview
Description
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with electron-rich target sites .
Mode of Action
It is suggested that the compound may interact with its targets through electron transfer .
Action Environment
Some reactions involving similar compounds can be performed under solvent-free conditions , suggesting that the compound’s action may be influenced by the presence or absence of certain solvents.
Biochemical Analysis
Biochemical Properties
4,5-Dimethyl-3,6-dihydro-2H-1,2-oxazine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial enzymes, leading to changes in mitochondrial membrane potential . This interaction is crucial for understanding the compound’s role in cellular energy metabolism and apoptosis. Additionally, this compound can bind to specific proteins, altering their function and influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in certain cancer cell lines by activating caspase enzymes . This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the apoptotic process. Furthermore, this compound can modulate gene expression, leading to changes in the production of proteins involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell survival and reducing inflammation . At higher doses, it can induce toxic effects, including cell death and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, high doses of this compound can lead to adverse effects, such as oxidative stress and mitochondrial dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the production of reactive oxygen species (ROS), influencing cellular redox balance and oxidative stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution of this compound within tissues can also affect its efficacy and toxicity, with higher concentrations potentially leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, the compound can localize to the nucleus, affecting gene expression and cell cycle regulation.
Properties
IUPAC Name |
4,5-dimethyl-3,6-dihydro-2H-oxazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-3-7-8-4-6(5)2;/h7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDUYOLGPSYAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CONC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.